molecular formula C12H17NO2 B187461 N-(2-ethoxyphenyl)-2-methylpropanamide CAS No. 71182-39-3

N-(2-ethoxyphenyl)-2-methylpropanamide

Cat. No.: B187461
CAS No.: 71182-39-3
M. Wt: 207.27 g/mol
InChI Key: AUYQKNAVPJPXNB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 2-methylpropanamide (pivalamide) group linked to a 2-ethoxyphenyl substituent via a nitrogen atom. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

CAS No.

71182-39-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

AUYQKNAVPJPXNB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2-ethoxyphenyl group in the target compound is less bulky than the 2,2-diphenylethyl group in but more electron-rich than the 3-chlorophenethyl group in . This enhances lipophilicity compared to polar substituents like indolyl () .
  • The ethoxy group’s electron-donating nature may stabilize the amide bond against hydrolysis compared to electron-withdrawing groups (e.g., -Cl in ) .

Spectral Characterization :

  • Unlike naproxen-derived analogs, which are extensively characterized via NMR and MS (e.g., ), spectral data for the ethoxyphenyl variant are absent in the evidence. However, the ¹H NMR of similar compounds (e.g., ) predicts distinct aromatic proton shifts for the ethoxyphenyl group (δ ~6.8–7.5 ppm) and a singlet for the pivalamide’s methyl groups (δ ~1.2 ppm) .

Pharmacological and Industrial Relevance

  • Naproxen hybrids () are explored for anti-inflammatory and antiviral (e.g., SARS-CoV-2) properties due to their dual functional groups .
  • Phenoxypropanamide derivatives () may serve as intermediates in agrochemical or pharmaceutical synthesis .
  • Ethoxyphenyl groups are common in drug design (e.g., β-blockers) for tuning membrane permeability and metabolic stability.

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